molecular formula C10H13ClF3NO2S B8149195 2-((4-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride

2-((4-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride

Cat. No.: B8149195
M. Wt: 303.73 g/mol
InChI Key: OUCMMLCUUHNOEW-UHFFFAOYSA-N
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Description

2-((4-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl sulfonyl ethanamine structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzyl chloride with ethanesulfonyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethanamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 2-((4-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted benzyl derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-((4-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The sulfonyl group also plays a role in stabilizing the compound’s structure and enhancing its reactivity.

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzyl chloride: Shares the trifluoromethylbenzyl structure but lacks the ethanamine and sulfonyl groups.

    2-(4-Trifluoromethylphenyl)ethanamine: Similar structure but without the sulfonyl group.

    Benzeneethanamine, 4-(trifluoromethyl)-: Another related compound with a similar core structure.

Uniqueness: 2-((4-(Trifluoromethyl)benzyl)sulfonyl)ethanamine hydrochloride is unique due to the combination of the trifluoromethyl, benzyl, sulfonyl, and ethanamine groups. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylsulfonyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2S.ClH/c11-10(12,13)9-3-1-8(2-4-9)7-17(15,16)6-5-14;/h1-4H,5-7,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCMMLCUUHNOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CCN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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